molecular formula C19H25N3O4 B4213173 Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate

Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate

Cat. No.: B4213173
M. Wt: 359.4 g/mol
InChI Key: YACNRPRQKVWBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1-(anilinocarbonyl)-3-oxodecahydro-2-quinoxalinyl]acetate is a complex organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that combines an anilinocarbonyl group with a decahydroquinoxaline moiety, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(anilinocarbonyl)-3-oxodecahydro-2-quinoxalinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohol.

    Substitution: New esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that interact with cellular pathways. The anilinocarbonyl group may interact with proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1-(anilinocarbonyl)-3-oxodecahydro-2-quinoxalinyl]acetate stands out due to its complex structure, which combines an anilinocarbonyl group with a decahydroquinoxaline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-oxo-1-(phenylcarbamoyl)-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-2-26-17(23)12-16-18(24)21-14-10-6-7-11-15(14)22(16)19(25)20-13-8-4-3-5-9-13/h3-5,8-9,14-16H,2,6-7,10-12H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACNRPRQKVWBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2CCCCC2N1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate
Reactant of Route 3
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate
Reactant of Route 5
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate
Reactant of Route 6
Reactant of Route 6
Ethyl [3-oxo-1-(phenylcarbamoyl)decahydroquinoxalin-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.